
3-(2-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is commonly referred to as FPPP. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Applications De Recherche Scientifique
1. CCR2 Receptor Antagonism for In Vivo Evaluation
A study outlined the discovery of a novel class of CCR2 receptor antagonists, highlighting the systematic examination and modification of the central aromatic portion leading to the development of compounds with high binding affinity and selectivity towards chemokine receptors. This research signifies the potential for extensive in vivo evaluations due to the promising pharmacokinetic profile of these compounds (Butora et al., 2006).
2. Key Intermediate Synthesis for Neuroleptic Agents
The synthesis of key intermediates for Fluspirilen and Penfluridol, two neuroleptic agents, was achieved through a preparative route involving rhodium-catalyzed hydroformylation. This process underscores the importance of specific chemical transformations in the synthesis of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group (Botteghi et al., 2001).
3. Crystal Forms of Paroxetine Hydrochloride
Research on paroxetine hydrochloride, an antidepressant, involved analyzing two crystal forms to understand its structure better. This study provides insights into the crystallography of pharmaceutical compounds, which is crucial for drug formulation and stability studies (Yokota et al., 1999).
4. Quantum Chemical and Molecular Dynamic Simulation Studies
A study on the corrosion inhibition properties of piperidine derivatives on iron demonstrates the interdisciplinary application of chemical compounds in materials science. By performing quantum chemical calculations and molecular dynamics simulations, the research provides insights into the adsorption behaviors and inhibition efficiencies of these derivatives (Kaya et al., 2016).
5. Synthesis of Piperidine Derivatives with Antitumor Activity
The synthesis and evaluation of novel piperidine derivatives for their antitumor activity illustrate the compound's potential application in cancer research. This area focuses on the development of new therapeutic agents by exploring the cytotoxic effects of chemically modified piperidines against tumor cell lines (Naito et al., 2005).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-18-4-2-1-3-16(18)5-6-19(24)22-13-15-7-10-23(11-8-15)20(25)17-9-12-26-14-17/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWKGZDGHBMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate](/img/structure/B2599790.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2599792.png)
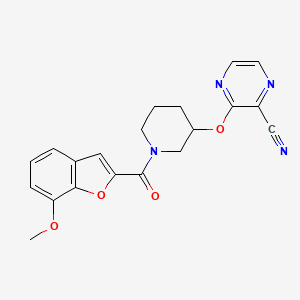
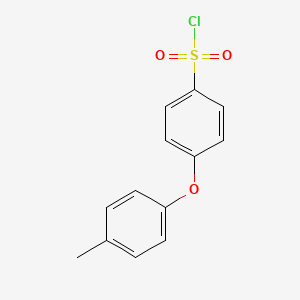

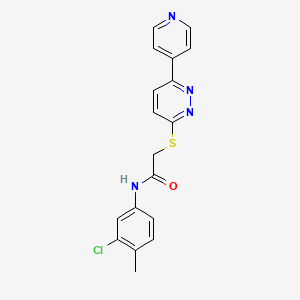

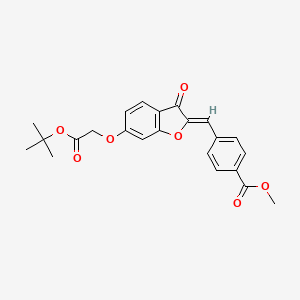

![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)
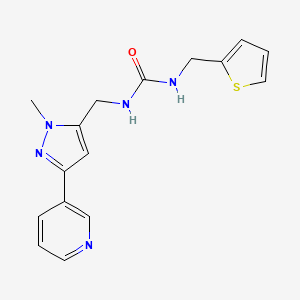
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)
![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)